7,8-Dihydroisoquinoline;2,4,6-trinitrophenol
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Overview
Description
7,8-Dihydroisoquinoline;2,4,6-trinitrophenol: is a compound that combines the structural features of both 7,8-dihydroisoquinoline and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions:
7,8-Dihydroisoquinoline: can be synthesized through the reduction of isoquinoline using hydrogenation methods. Commonly, catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas at elevated pressures and temperatures.
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
- Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol in large-scale reactors with stringent safety measures due to its explosive nature .
- The production of 7,8-dihydroisoquinoline on an industrial scale involves catalytic hydrogenation processes in high-pressure reactors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,8-Dihydroisoquinoline can undergo oxidation to form isoquinoline. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol using reducing agents such as iron powder in acidic conditions.
Substitution: Both compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Iron powder, hydrogen gas with catalysts.
Substitution: Nucleophiles such as amines and thiols.
Major Products:
- Oxidation of 7,8-dihydroisoquinoline yields isoquinoline.
- Reduction of 2,4,6-trinitrophenol yields 2,4,6-triaminophenol .
Scientific Research Applications
Chemistry:
- 7,8-Dihydroisoquinoline is used as an intermediate in the synthesis of various alkaloids and pharmaceuticals.
- 2,4,6-Trinitrophenol is used as a reagent in organic synthesis and as a standard for calibrating calorimeters .
Biology:
- 7,8-Dihydroisoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
- 2,4,6-Trinitrophenol has been used in biochemical studies to understand oxidative processes .
Medicine:
- Derivatives of 7,8-dihydroisoquinoline are explored for their therapeutic potential in treating neurological disorders.
- 2,4,6-Trinitrophenol has historical use as an antiseptic and burn treatment .
Industry:
Mechanism of Action
7,8-Dihydroisoquinoline:
- Acts as a precursor in the synthesis of bioactive compounds. Its mechanism involves the formation of reactive intermediates that interact with biological targets.
2,4,6-Trinitrophenol:
- Functions as an uncoupling agent in oxidative phosphorylation, disrupting ATP synthesis and leading to increased heat production. This mechanism is utilized in biochemical studies to investigate metabolic processes .
Comparison with Similar Compounds
Isoquinoline: Similar in structure but lacks the hydrogenation seen in 7,8-dihydroisoquinoline.
2,4-Dinitrophenol: Shares the nitroaromatic structure but has only two nitro groups compared to three in 2,4,6-trinitrophenol.
Uniqueness:
Properties
CAS No. |
54087-13-7 |
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Molecular Formula |
C15H12N4O7 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
7,8-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3,5-7H,2,4H2;1-2,10H |
InChI Key |
FJPCVERDLIUDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CN=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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